molecular formula C12H21ClN2O B14135321 4-{[2-(Diethylamino)ethyl]oxy}aniline hydrochloride CAS No. 22494-91-3

4-{[2-(Diethylamino)ethyl]oxy}aniline hydrochloride

Katalognummer: B14135321
CAS-Nummer: 22494-91-3
Molekulargewicht: 244.76 g/mol
InChI-Schlüssel: ZTUHZNPTVOAOKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[2-(Diethylamino)ethyl]oxy}aniline hydrochloride is an organic compound with the molecular formula C12H20N2O·HCl. It is a derivative of aniline, where the aniline ring is substituted with a diethylaminoethyl group through an ether linkage. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(Diethylamino)ethyl]oxy}aniline hydrochloride typically involves the reaction of 4-hydroxyaniline with 2-(diethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-hydroxyaniline is replaced by the diethylaminoethyl group, forming the desired product.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Analyse Chemischer Reaktionen

Types of Reactions

4-{[2-(Diethylamino)ethyl]oxy}aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aniline derivatives.

Wissenschaftliche Forschungsanwendungen

4-{[2-(Diethylamino)ethyl]oxy}aniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anesthetics and analgesics.

    Industry: Utilized in the production of polymers and resins.

Wirkmechanismus

The mechanism of action of 4-{[2-(Diethylamino)ethyl]oxy}aniline hydrochloride involves its interaction with various molecular targets. The diethylaminoethyl group can interact with biological membranes, altering their permeability and affecting cellular functions. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-{[2-(Dimethylamino)ethyl]oxy}aniline hydrochloride
  • 4-{[2-(Diethylamino)propyl]oxy}aniline hydrochloride
  • 4-{[2-(Diethylamino)butyl]oxy}aniline hydrochloride

Uniqueness

4-{[2-(Diethylamino)ethyl]oxy}aniline hydrochloride is unique due to its specific diethylaminoethyl substitution, which imparts distinct physicochemical properties. This makes it particularly useful in applications where precise control over molecular interactions is required.

Eigenschaften

CAS-Nummer

22494-91-3

Molekularformel

C12H21ClN2O

Molekulargewicht

244.76 g/mol

IUPAC-Name

4-[2-(diethylamino)ethoxy]aniline;hydrochloride

InChI

InChI=1S/C12H20N2O.ClH/c1-3-14(4-2)9-10-15-12-7-5-11(13)6-8-12;/h5-8H,3-4,9-10,13H2,1-2H3;1H

InChI-Schlüssel

ZTUHZNPTVOAOKG-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCOC1=CC=C(C=C1)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.